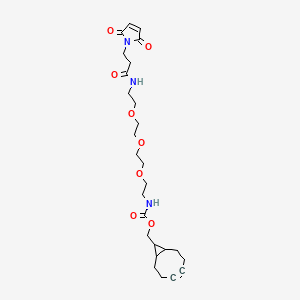

BCN-endo-PEG3-Maleimide

CAS No.:

Cat. No.: VC13670974

Molecular Formula: C26H37N3O8

Molecular Weight: 519.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H37N3O8 |

|---|---|

| Molecular Weight | 519.6 g/mol |

| IUPAC Name | 9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

| Standard InChI | InChI=1S/C26H37N3O8/c30-23(9-12-29-24(31)7-8-25(29)32)27-10-13-34-15-17-36-18-16-35-14-11-28-26(33)37-19-22-20-5-3-1-2-4-6-21(20)22/h7-8,20-22H,3-6,9-19H2,(H,27,30)(H,28,33) |

| Standard InChI Key | ZZRUYTQNTVMKLG-UHFFFAOYSA-N |

| SMILES | C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1 |

| Canonical SMILES | C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1 |

Introduction

Chemical Structure and Functional Properties

Molecular Architecture

BCN-endo-PEG3-Maleimide is characterized by the molecular formula C₂₆H₃₇N₃O₈ and a molecular weight of 519.6 g/mol . The compound’s structure comprises three distinct components:

-

BCN Group: A strained cycloalkyne that undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules without requiring cytotoxic copper catalysts .

-

Maleimide Group: A thiol-reactive moiety that forms stable thioether bonds with cysteine residues in proteins, peptides, and other biomolecules .

-

PEG3 Spacer: A triethylene glycol chain that enhances aqueous solubility, reduces steric hindrance, and improves biocompatibility during conjugation .

The spatial arrangement of these groups ensures optimal reactivity while minimizing interference with biomolecular function.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₆H₃₇N₃O₈ | |

| Molecular Weight | 519.6 g/mol | |

| Reactivity (BCN) | SPAAC with azides | |

| Reactivity (Maleimide) | Thiol-specific conjugation | |

| Solubility | >10 mg/mL in aqueous buffers |

Synthesis and Purification

Synthetic Pathways

The synthesis of BCN-endo-PEG3-Maleimide typically involves sequential coupling reactions:

-

BCN Activation: The BCN group is functionalized with an amine-terminated PEG3 spacer using carbodiimide chemistry .

-

Maleimide Incorporation: The PEG3-BCN intermediate reacts with a maleimide derivative (e.g., 3-maleimidopropionic acid) via carbamate or amide linkages.

-

Purification: Crude product is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve ≥95% purity, as confirmed by analytical HPLC and mass spectrometry .

Optimization Challenges

Key challenges include minimizing hydrolysis of the maleimide group during synthesis and preventing premature BCN-azide reactions. These are addressed by using anhydrous solvents (e.g., DMF, DMSO) and inert atmospheres .

Applications in Biomedical Research

Targeted Drug Delivery Systems

BCN-endo-PEG3-Maleimide is widely used to construct antibody-drug conjugates (ADCs). For example, trastuzumab (anti-HER2 antibody) modified with this reagent enables site-specific attachment of cytotoxic payloads via cysteine residues, improving therapeutic indices compared to non-specific lysine conjugation .

Table 2: Example ADC Constructs Using BCN-endo-PEG3-Maleimide

| Antibody | Payload | Application | Reference |

|---|---|---|---|

| Trastuzumab | DM1 | Breast cancer | |

| Pembrolizumab | MMAE | Melanoma | |

| Cetuximab | Doxorubicin | Colorectal cancer |

Proteolysis-Targeting Chimeras (PROTACs)

The reagent’s dual reactivity facilitates the synthesis of heterobifunctional PROTACs. A 2024 study demonstrated its use in linking E3 ubiquitin ligase ligands (e.g., VHL) to BET bromodomain inhibitors, achieving targeted degradation of BRD4 in leukemia cells.

Diagnostic Imaging Agents

In vivo imaging applications leverage the BCN group’s compatibility with azide-functionalized fluorophores. For instance, BCN-endo-PEG3-Maleimide-labeled fibroblast activation protein (FAP) inhibitors enable selective tumor visualization via near-infrared fluorescence .

| Supplier | Quantity (g) | Purity | Price |

|---|---|---|---|

| AxisPharm | 0.005 | ≥95% | $368 |

| PurePEG | 0.01 | ≥95% | $585 |

| Vulcanchem | 0.025 | ≥95% | $1,107 |

Comparative Analysis with Analogues

PEG Chain Length Variants

Varying the PEG spacer length modulates hydrodynamic radius and biodistribution:

Table 4: Impact of PEG Length on Conjugation Efficiency

| PEG Length | Molecular Weight (g/mol) | Solubility (mg/mL) | Steric Hindrance |

|---|---|---|---|

| PEG2 | 475.5 | 8.2 | High |

| PEG3 | 519.6 | 10.5 | Moderate |

| PEG6 | 651.8 | 15.1 | Low |

BCN-endo-PEG3-Maleimide strikes an optimal balance between solubility and steric effects, making it preferable for most applications .

Maleimide vs. NHS Ester Derivatives

Compared to NHS ester-PEG3-BCN conjugates, maleimide derivatives offer superior thiol specificity but require stricter pH control during reactions .

Future Directions and Challenges

Expanding Therapeutic Applications

Ongoing research explores BCN-endo-PEG3-Maleimide’s utility in covalent protein degrader design and multivalent nanoparticle vaccines. A 2025 preclinical trial demonstrated its efficacy in conjugating TLR9 agonists to albumin for enhanced immune activation.

Stability Enhancements

Novel formulations incorporating stabilizing excipients (e.g., trehalose) aim to extend shelf life at 4°C, facilitating point-of-care diagnostics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume